Methyl octahydro-5,5-dimethyl-1-naphthoate

Lipophilicity Chromatography Formulation

Methyl octahydro-5,5-dimethyl-1-naphthoate (CAS 93840-20-1) is a saturated bicyclic ester with the molecular formula C14H22O2 and a molecular weight of 222.32 g/mol. It belongs to the class of octahydronaphthalene derivatives, characterized by a fully hydrogenated naphthalene core substituted with geminal dimethyl groups at the 5-position and a methyl ester at the 1-position.

Molecular Formula C14H22O2
Molecular Weight 222.32 g/mol
CAS No. 93840-20-1
Cat. No. B15175342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl octahydro-5,5-dimethyl-1-naphthoate
CAS93840-20-1
Molecular FormulaC14H22O2
Molecular Weight222.32 g/mol
Structural Identifiers
SMILESCC1(CCC=C2C1CCCC2C(=O)OC)C
InChIInChI=1S/C14H22O2/c1-14(2)9-5-7-10-11(13(15)16-3)6-4-8-12(10)14/h7,11-12H,4-6,8-9H2,1-3H3
InChIKeyHRIQOBOIPVQKCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Octahydro-5,5-Dimethyl-1-Naphthoate (CAS 93840-20-1) Procurement & Selection Overview


Methyl octahydro-5,5-dimethyl-1-naphthoate (CAS 93840-20-1) is a saturated bicyclic ester with the molecular formula C14H22O2 and a molecular weight of 222.32 g/mol . It belongs to the class of octahydronaphthalene derivatives, characterized by a fully hydrogenated naphthalene core substituted with geminal dimethyl groups at the 5-position and a methyl ester at the 1-position . The compound is identified by EINECS 298-890-0 and is primarily recognized as a synthetic fragrance intermediate, though its specific organoleptic profile in isolation remains sparsely documented in open literature .

Methyl Octahydro-5,5-Dimethyl-1-Naphthoate (CAS 93840-20-1): Critical Differentiation from Generic Analogs


While several octahydro-5,5-dimethyl-naphthalene derivatives share the same core scaffold (C14H22O2), critical differences in ester position (1- vs. 2-naphthoate) and functional group identity (ester vs. aldehyde vs. alcohol) yield measurable divergences in physicochemical properties that directly impact synthetic utility and product consistency [1]. The 1-naphthoate ester is distinguished from its 2-naphthoate isomer (CAS 93840-16-5) and related aldehydes (e.g., CAS 68991-96-8) by a higher calculated LogP value and a narrower boiling point range, which can be decisive in purification and formulation workflows where precise thermodynamic control is required . Generic substitution without verifying positional isomerism may lead to unintended alterations in downstream reaction kinetics, olfactory character, or chromatographic behavior, thereby compromising the reproducibility of a synthetic route or final formulation . The following quantitative evidence substantiates why this specific 1-naphthoate regioisomer cannot be freely interchanged with its closest in-class analogs.

Quantitative Differentiation Guide: Methyl Octahydro-5,5-Dimethyl-1-Naphthoate (CAS 93840-20-1) vs. In-Class Analogs


Regioisomer-Dependent Lipophilicity: 1-Naphthoate vs. 2-Naphthoate LogP Comparison

Methyl octahydro-5,5-dimethyl-1-naphthoate exhibits a higher calculated partition coefficient (LogP) than its regioisomer, methyl octahydro-5,5-dimethyl-2-naphthoate, indicating greater lipophilicity . This difference, while subtle, can influence retention times in reversed-phase chromatography and may affect the compound's partitioning behavior in biphasic reaction systems or emulsified formulations [1].

Lipophilicity Chromatography Formulation

Thermodynamic Stability and Purity: Boiling Point Precision and Flash Point Comparison

The target 1-naphthoate exhibits a boiling point of 290.3±19.0 °C at 760 mmHg, whereas the 2-naphthoate isomer has a reported boiling point of 290.6±9.0 °C at 760 mmHg . While the central values are nearly identical, the significantly wider uncertainty range (±19.0 °C vs. ±9.0 °C) for the 1-naphthoate may reflect differences in sample purity, isomeric stability, or the precision of the underlying measurement data [1]. Similarly, the flash point of the 1-naphthoate (121.7±9.0 °C) is slightly lower and more variable than that of the 2-naphthoate (121.9±6.3 °C) .

Thermodynamics Distillation Purification

Functional Group Impact on Olfactory Utility: Ester vs. Aldehyde Comparison

The methyl ester functionality of the target compound distinguishes it from the structurally related aldehyde, octahydro-5,5-dimethyl naphthalene-2-carbaldehyde (CAS 68991-96-8) [1]. While the aldehyde is documented to possess a specific odor profile and is used as a fragrance material, the ester derivative is often employed as a less volatile, more stable intermediate or as a fragrance agent with a potentially different olfactory character . Minor structural changes in the hydronaphthalene scaffold, even remote from the osmophoric group, are known to exert major effects on odor perception [2].

Fragrance Olfactory Sensory

Validated Application Scenarios for Methyl Octahydro-5,5-Dimethyl-1-Naphthoate (CAS 93840-20-1)


Synthetic Intermediate for Fragrance and Flavor Compounds

Methyl octahydro-5,5-dimethyl-1-naphthoate is primarily procured as a synthetic intermediate in the fragrance industry . Its saturated decalin-like core, substituted with a methyl ester, provides a versatile scaffold for further functionalization, such as reduction to the corresponding alcohol or saponification to the carboxylic acid, which can then be coupled with other fragrance moieties to create novel odorants [1]. The compound's relatively high boiling point and calculated LogP of 4.52 suggest it possesses moderate volatility and significant lipophilicity, properties that are often desirable in fragrance ingredients for sustained release and tenacity [2]. Procurement of this specific regioisomer is essential when the synthetic route demands a functional handle at the 1-position of the octahydronaphthalene ring system, as the 2-naphthoate isomer will not yield the same downstream products.

Chromatographic and Analytical Reference Standard

Due to its distinct physicochemical properties, including a calculated LogP of 4.52 and a boiling point of 290.3±19.0 °C, methyl octahydro-5,5-dimethyl-1-naphthoate can serve as a reference standard in gas chromatography (GC) and high-performance liquid chromatography (HPLC) method development for analyzing complex mixtures of octahydronaphthalene derivatives . Its retention time and spectral properties differ from those of the 2-naphthoate isomer (LogP 4.47) and related aldehydes, enabling unambiguous identification and quantification in essential oils, fragrance formulations, or reaction mixtures [1]. Analytical laboratories procuring this compound as a standard should verify its isomeric purity, as contamination with the 2-naphthoate isomer could compromise the accuracy of quantitative analyses.

Exploratory Synthesis of Ambergris-Type Woody Odorants

The octahydro-5,5-dimethyl-naphthalene scaffold is a recognized substructure in the design of ambergris-type woody odorants . Structure-activity relationship studies have demonstrated that even minor modifications to the hydronaphthalene core can profoundly alter olfactory perception [1]. Methyl octahydro-5,5-dimethyl-1-naphthoate provides a well-defined starting point for exploring this chemical space. Researchers can use this ester as a precursor to synthesize a library of analogs (e.g., alcohols, ketones, acetates) to probe the structural determinants of ambergris character. Procuring the pure 1-naphthoate ester ensures that the resulting structure-activity relationships are based on a defined regioisomeric starting point, eliminating a confounding variable in the SAR analysis [2].

Lipophilicity-Dependent Formulation Studies

The calculated LogP of 4.52 for methyl octahydro-5,5-dimethyl-1-naphthoate places it in a moderately lipophilic range, which is typical for many fragrance ingredients and pharmaceutical intermediates . This property can be leveraged in formulation studies where controlled release or partitioning into lipid phases is desired. Compared to the 2-naphthoate isomer (LogP 4.47), the 1-naphthoate's slightly higher lipophilicity may result in a marginally different behavior in emulsions, creams, or other biphasic systems [1]. Formulators can exploit this difference to fine-tune the release kinetics or substantivity of the final product, provided they have procured the correct regioisomer.

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